molecular formula C19H16BrN3O3 B7784490 Ethyl 5-[(2-bromobenzoyl)amino]-1-phenylpyrazole-4-carboxylate

Ethyl 5-[(2-bromobenzoyl)amino]-1-phenylpyrazole-4-carboxylate

Cat. No.: B7784490
M. Wt: 414.3 g/mol
InChI Key: HIWWVRPGXKFCFK-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-bromobenzoyl)amino]-1-phenylpyrazole-4-carboxylate is a pyrazole-based compound featuring three key substituents:

  • 1-Phenyl group: Attached to the pyrazole core at position 1.
  • 4-Ethyl carboxylate: An ester group at position 4.
  • 5-(2-Bromobenzoylamino): A bulky acylamino group with a bromine atom at the ortho position of the benzoyl moiety.

This compound’s molecular formula is C₁₉H₁₆BrN₃O₃, with a molecular weight of approximately 414 g/mol.

Properties

IUPAC Name

ethyl 5-[(2-bromobenzoyl)amino]-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3/c1-2-26-19(25)15-12-21-23(13-8-4-3-5-9-13)17(15)22-18(24)14-10-6-7-11-16(14)20/h3-12H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWWVRPGXKFCFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[(2-bromobenzoyl)amino]-1-phenylpyrazole-4-carboxylate typically involves the condensation of ethyl 2-bromobenzoylacetate with hydrazine derivatives. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting intermediate is then reacted with phenylhydrazine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

Ethyl 5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-bromobenzoyl)amino]-1-phenylpyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in binding to biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The target compound is compared to two closely related analogs from the provided evidence:

Compound Name (CAS RN) Molecular Formula Molecular Weight Substituents (Position) Key Physical Properties
Ethyl 5-[(2-bromobenzoyl)amino]-1-phenylpyrazole-4-carboxylate C₁₉H₁₆BrN₃O₃ ~414 1-Ph, 4-COOEt, 5-(2-BrBzNH) Not reported
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (138907-71-8) C₁₂H₁₂BrN₃O₂ 310.15 1-(4-BrPh), 4-COOEt, 5-NH₂ Not reported
Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylate (1019009-68-7) C₁₂H₁₂BrN₃O₂ 310.15 1-(2-BrPh), 4-COOEt, 5-NH₂ Boiling point: 433.5°C; Density: 1.57 g/cm³

Substituent Analysis

Position 1 :
  • The target compound has a phenyl group , while the analogs in and feature 4-bromo- and 2-bromophenyl groups, respectively. Bromine’s position (para vs. ortho) influences electronic effects (e.g., electron-withdrawing) and steric hindrance .
Position 5 :
  • The target compound’s acylamino (2-bromobenzoyl) group contrasts with the amino (-NH₂) group in the analogs. The acylamino group may also alter hydrogen-bonding capacity, affecting interactions with biological targets.

Physicochemical Properties

  • Boiling Point : The analog in has a high boiling point (433.5°C), likely due to stronger intermolecular forces (e.g., hydrogen bonding from -NH₂). The target compound’s bulky benzoyl group could further elevate its boiling point, though data is unavailable.
  • Density : The analog in has a density of 1.57 g/cm³, suggesting tight molecular packing. The target compound’s density may differ due to its larger substituents.

Broader Context of Pyrazole Derivatives

Pyrazole derivatives are widely studied for pharmaceutical applications, including kinase inhibition and anti-inflammatory activity. For example:

  • Ethyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate () features a dihydrodioxin group, highlighting how aromatic substituents can modulate bioactivity .
  • Derivatives with thiadiazole or pyrrole groups () demonstrate the structural diversity possible in this class, though they are less directly comparable to the target compound .

Crystallographic Considerations

The SHELX system () is frequently used to determine crystal structures of small molecules like these. The target compound’s benzoylamino group may complicate crystallization compared to analogs, necessitating advanced refinement techniques .

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